molecular formula C7H6N2OS2 B1621512 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 262856-02-0

5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1621512
M. Wt: 198.3 g/mol
InChI Key: ODOHSFWIZDHFRP-UHFFFAOYSA-N
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Description

5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with a unique structure. It combines a thienylmethyl group, an oxadiazole ring, and a thiol functional group. The compound’s chemical formula is C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>OS , and its molecular weight is approximately 178.2 g/mol .



Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate precursors. One common method is the reaction between 3-thienylmethanethiol and 1,3,4-oxadiazole-2-thione . The thiol group from the thienylmethanethiol reacts with the oxadiazole ring, resulting in the formation of the target compound.



Molecular Structure Analysis

The molecular structure of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol consists of the following components:



  • A thienylmethyl group (a five-membered thienyl ring attached to a methyl group).

  • An oxadiazole ring (a five-membered ring containing two nitrogen atoms and one oxygen atom).

  • A thiol functional group (sulfur atom bonded to a hydrogen atom).



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Substitution reactions : The thiol group can undergo substitution reactions with electrophiles.

  • Oxidation reactions : The sulfur atom in the thiol group can be oxidized to form a disulfide bond.

  • Ring-opening reactions : The oxadiazole ring can open under specific conditions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (experimental data required).

  • Solubility : It may be soluble in organic solvents like methanol, ethanol, or dichloromethane.

  • Color : The compound’s color can vary based on its specific form (solid or solution).


Safety And Hazards


  • Toxicity : Assessments of toxicity are essential. Handle with care.

  • Stability : Consider stability under different conditions (light, temperature, etc.).


Future Directions

Research avenues for 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol include:



  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Synthetic Modifications : Explore derivatization to enhance properties.

  • Structural Elucidation : Further characterize its crystal structure.


properties

IUPAC Name

5-(thiophen-3-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)3-5-1-2-12-4-5/h1-2,4H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOHSFWIZDHFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372521
Record name 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol

CAS RN

262856-02-0
Record name 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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